molecular formula C13H24N2O3 B11861273 tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B11861273
M. Wt: 256.34 g/mol
InChI Key: SQCURXUHCSFQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a linear precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups such as tert-butyl esters are used to protect functional groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be useful in the design of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is of interest for its potential as a drug candidate. The spirocyclic structure can enhance the binding affinity and selectivity of the compound for specific biological targets. It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The spirocyclic structure allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts rigidity and three-dimensionality. This can enhance its binding affinity and selectivity for biological targets, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-13(9-15)5-4-10(8-14)17-13/h10H,4-9,14H2,1-3H3

InChI Key

SQCURXUHCSFQMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.